molecular formula C19H25NO7 B3005591 (S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate CAS No. 630128-01-7

(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate

Cat. No.: B3005591
CAS No.: 630128-01-7
M. Wt: 379.409
InChI Key: MMMPGIMOTPAINZ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a hexanedioate backbone, making it a versatile intermediate in the synthesis of various biologically active molecules.

Mechanism of Action

Target of Action

The compound contains a tert-butyloxycarbonyl (boc) group, which is commonly used in organic synthesis for the protection of amino groups .

Mode of Action

The compound interacts with its targets through the Boc group. The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The compound likely participates in biochemical pathways involving amino acids and peptides, given the presence of the Boc group. The Boc group can be selectively removed to expose the amino group, which can then interact with other molecules in the pathway .

Result of Action

The result of the compound’s action would depend on the specific biochemical pathway in which it is involved. In general, the removal of the Boc group would allow the amino group to participate in subsequent reactions, potentially leading to the synthesis of new compounds .

Action Environment

The action of (S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved using oxalyl chloride in methanol under room temperature conditions . Additionally, the compound’s stability and reactivity can be affected by factors such as pH, temperature, and the presence of other reactive species in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable production compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

1-O-benzyl 6-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO7/c1-19(2,3)27-18(24)20-15(10-14(21)11-16(22)25-4)17(23)26-12-13-8-6-5-7-9-13/h5-9,15H,10-12H2,1-4H3,(H,20,24)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMPGIMOTPAINZ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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